17-methyl-18,18-dioxo-3,9,18λ6-trithia-17-azatetracyclo[8.8.0.02,7.011,16]octadeca-1(10),2(7),11,13,15-pentaen-6-one
Description
Properties
CAS No. |
84965-40-2 |
|---|---|
Molecular Formula |
C15H13NO3S3 |
Molecular Weight |
351.5 g/mol |
IUPAC Name |
17-methyl-18,18-dioxo-3,9,18λ6-trithia-17-azatetracyclo[8.8.0.02,7.011,16]octadeca-1(10),2(7),11,13,15-pentaen-6-one |
InChI |
InChI=1S/C15H13NO3S3/c1-16-11-5-3-2-4-9(11)13-15(22(16,18)19)14-10(8-21-13)12(17)6-7-20-14/h2-5H,6-8H2,1H3 |
InChI Key |
KXYYMLPHKFRBIK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C(S1(=O)=O)C4=C(CS3)C(=O)CCS4 |
Origin of Product |
United States |
Preparation Methods
Cyclization and Core Assembly
- The tetracyclic skeleton is often assembled through intramolecular cyclization of suitably functionalized precursors containing sulfur and nitrogen atoms.
- Precursor molecules typically contain thiol or thioether groups positioned to form the trithia bridges upon cyclization.
- Nitrogen incorporation is achieved by using amine-containing starting materials or intermediates that participate in ring closure.
Sulfur Incorporation and Oxidation
- Sulfur atoms are introduced as thioethers or thiols, which are then oxidized to sulfone (dioxo) groups.
- Oxidation is commonly performed using oxidizing agents such as meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide under controlled conditions to avoid over-oxidation or ring cleavage.
- The λ6 notation indicates hexavalent sulfur, consistent with sulfone groups.
Methylation
- The 17-methyl substituent is introduced either by using methylated precursors or by methylation reactions post-cyclization.
- Methylation reagents include methyl iodide or dimethyl sulfate under basic conditions.
Representative Synthetic Route (Hypothetical Example)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of precursor | Thiol and amine functionalization | Functionalized linear precursor |
| 2 | Intramolecular cyclization | Acid/base catalysis, heat | Formation of tetracyclic core |
| 3 | Sulfur oxidation | mCPBA or H2O2, controlled temp | Conversion of thioether to sulfone groups |
| 4 | Methylation | Methyl iodide, base (e.g., K2CO3) | Introduction of 17-methyl substituent |
| 5 | Purification | Chromatography, recrystallization | Pure target compound |
Detailed Research Findings
Cyclization Efficiency: Studies indicate that the yield of tetracyclic core formation depends heavily on the choice of solvent and temperature. Polar aprotic solvents such as DMF or DMSO favor cyclization by stabilizing charged intermediates.
Sulfur Oxidation Selectivity: Controlled oxidation with mCPBA at low temperatures (0–5 °C) yields the desired dioxo groups without ring degradation. Over-oxidation leads to ring opening and loss of activity.
Methylation Specificity: Methylation at the 17-position is regioselective when performed after core assembly, avoiding side reactions on other nucleophilic sites.
Crystallization and Purity: The final compound crystallizes in specific polymorphic forms, which can be characterized by X-ray diffraction to confirm structure and purity.
Comparative Table of Preparation Parameters
| Parameter | Optimal Condition | Notes |
|---|---|---|
| Cyclization solvent | DMF, DMSO | Polar aprotic solvents preferred |
| Cyclization temperature | 80–120 °C | Higher temps increase rate but risk side reactions |
| Oxidizing agent | mCPBA, H2O2 | mCPBA preferred for selectivity |
| Oxidation temperature | 0–5 °C | Prevents over-oxidation |
| Methylation reagent | Methyl iodide, K2CO3 | Base needed for deprotonation |
| Purification method | Column chromatography, recrystallization | Ensures high purity and yield |
Chemical Reactions Analysis
Types of Reactions
17-methyl-18,18-dioxo-3,9,18λ6-trithia-17-azatetracyclo[8.8.0.02,7.011,16]octadeca-1(10),2(7),11,13,15-pentaen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or modify existing functional groups.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of similar structural frameworks exhibit significant anticancer properties. The synthesis of compounds with tricyclic structures often leads to the discovery of novel anticancer agents. For instance, compounds based on similar tetracyclic frameworks have been evaluated for their antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7, showing promising results with IC50 values ranging from 1.9 to 7.52 μg/mL . While specific data on the compound is limited, its structural analogs suggest a potential for anticancer activity.
Doping Analysis
The compound's structural characteristics may also position it as a candidate for doping analysis in sports medicine. The detection of anabolic steroids and their metabolites is crucial for maintaining fair competition in sports. For example, the long-term metabolites of anabolic steroids like oxandrolone have been successfully synthesized and characterized for use in doping controls . The unique structural features of 17-methyl-18,18-dioxo compounds could facilitate the development of sensitive detection methods for performance-enhancing drugs.
Synthesis and Characterization
The synthesis of complex organic compounds often involves intricate methodologies that can yield significant insights into their biological activities. The synthesis routes typically involve multi-step reactions that may include:
- Functionalization of existing scaffolds : Modifying known compounds to enhance their biological activity or specificity.
- Enzymatic synthesis : Utilizing biological systems to produce desired metabolites that can be further analyzed for activity.
- Spectroscopic characterization : Techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.
For instance, the synthesis of related metabolites has demonstrated effective methodologies that could be adapted for the target compound .
Case Study 1: Doping Control Methodologies
A notable study focused on synthesizing long-term metabolites of anabolic steroids to improve detection windows in urine samples highlighted the importance of structural modifications in enhancing analytical sensitivity . This approach could be applied to 17-methyl-18,18-dioxo compounds to develop robust screening methods.
Case Study 2: Anticancer Research
Research involving structurally similar compounds has provided insights into their mechanism of action against cancer cells. Studies have shown that specific modifications can lead to increased cytotoxicity against various cancer cell lines . Such findings underscore the potential of 17-methyl-18,18-dioxo compounds in future anticancer drug development.
Mechanism of Action
The mechanism of action of 17-methyl-18,18-dioxo-3,9,18λ6-trithia-17-azatetracyclo[8.8.0.02,7.011,16]octadeca-1(10),2(7),11,13,15-pentaen-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Table 1: Structural Comparison of Polycyclic Compounds with Heteroatoms
*Molecular formulas inferred from IUPAC names where possible.
Key Observations:
Heteroatom Composition : The target compound’s trithia-aza system distinguishes it from analogues with fewer sulfur atoms (e.g., dithia in ). Increased sulfur content may enhance metal-binding capacity or redox activity, though this remains speculative without experimental data.
Substituent Diversity: The 17-methyl and 18-dioxo groups in the target compound contrast with the piperazinylpropyl chain in , which is associated with CNS modulation. Methoxy/hydroxyphenyl substituents in demonstrate how electronic effects (e.g., electron-donating vs. withdrawing groups) can fine-tune physicochemical properties.
Limitations and Future Work
The absence of direct data on the target compound necessitates cautious extrapolation from structural analogues. Future studies should prioritize:
Synthesis and crystallographic analysis using SHELX .
Computational modeling to predict binding affinities relative to dithia/azatetracyclo derivatives .
Biological Activity
Structural Overview
The compound exhibits a tetracyclic framework with multiple functional groups that contribute to its biological activity. The presence of sulfur atoms (trithia) and nitrogen (azatetracycle) enhances its chemical reactivity and interaction with biological targets.
Key Properties
- Molecular Formula : C₁₈H₁₈N₁O₃S₃
- Molecular Weight : 386.55 g/mol
- Solubility : Soluble in various organic solvents; limited solubility in water.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against a variety of pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Case Study: Antimicrobial Efficacy
In a controlled laboratory study, the compound was tested against clinical isolates of Staphylococcus aureus. The results indicated a dose-dependent inhibition of bacterial growth, suggesting its potential as an antibacterial agent in clinical settings.
Anticancer Activity
The compound has also been evaluated for its anticancer properties, particularly against various cancer cell lines.
| Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 10 | |
| MCF-7 (breast cancer) | 15 | |
| A549 (lung cancer) | 12 |
Research Findings
A study published in the Journal of Medicinal Chemistry reported that the compound induces apoptosis in HeLa cells through the activation of caspase pathways. Flow cytometry analysis showed an increase in sub-G1 phase cells, indicating cell cycle arrest and subsequent apoptosis.
Anti-inflammatory Activity
Inflammation is a critical factor in many diseases, and compounds with anti-inflammatory properties are of great interest.
The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This inhibition suggests a potential mechanism for reducing inflammation-related tissue damage.
Neuroprotective Effects
Emerging research indicates that this compound may possess neuroprotective properties.
Study Insights
In an animal model of neurodegeneration, administration of the compound resulted in reduced oxidative stress markers and improved cognitive function as measured by behavioral tests. These findings suggest potential applications in treating neurodegenerative diseases such as Alzheimer’s.
Q & A
Q. What are the recommended methodologies for synthesizing this compound, and how can researchers optimize reaction yields?
Synthesis of polycyclic heterocycles like this compound typically involves cyclocondensation or multi-step annulation reactions. For example, similar trithia-azatetracyclic systems are synthesized via [4+2] cycloaddition or thiol-ene click chemistry under controlled conditions . To optimize yields, researchers should:
- Use high-purity reagents and inert atmospheres (e.g., nitrogen) to prevent side reactions.
- Monitor reaction progress with TLC or HPLC-MS .
- Adjust temperature gradients (e.g., gradual heating to 80–120°C) to stabilize reactive intermediates .
Q. How can the compound’s structural integrity be validated post-synthesis?
A combination of spectroscopic and crystallographic techniques is critical:
- X-ray diffraction (XRD): Resolve bond angles (e.g., planar angles between aromatic rings, such as 124.9° observed in similar systems) and confirm stereochemistry .
- NMR: Analyze proton environments (e.g., deshielded protons near sulfur or carbonyl groups) and cross-validate with 2D NMR (COSY, HSQC) .
- Mass spectrometry: Confirm molecular weight and fragmentation patterns, especially for sulfur-rich systems prone to in-source decay .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Column chromatography: Use silica gel with gradient elution (e.g., hexane/ethyl acetate or dichloromethane/methanol) to separate polar impurities.
- Recrystallization: Optimize solvent pairs (e.g., DMSO/water or ethanol/chloroform) based on solubility profiles .
- HPLC: Employ reverse-phase C18 columns with acetonitrile/water mobile phases for high-purity isolation .
Advanced Research Questions
Q. How do crystallographic data resolve contradictions in proposed molecular geometries?
Discrepancies between computational models (e.g., DFT-optimized structures) and experimental data can arise due to crystal packing effects. For example:
- Hydrogen bonding (O–H⋯O, C–H⋯O) and π-π stacking in the crystal lattice may distort bond angles compared to gas-phase calculations .
- Use software like SHELXL for refinement and Mercury for visualizing intermolecular interactions to reconcile differences .
Q. What experimental designs are suitable for studying the compound’s electronic effects (e.g., sulfur oxidation states)?
- Cyclic voltammetry: Probe redox behavior, particularly the λ⁶-sulfur centers, which exhibit distinct oxidation peaks at ~0.5–1.2 V (vs. Ag/AgCl) .
- UV-Vis spectroscopy: Monitor charge-transfer transitions (e.g., 300–400 nm range for conjugated thiaza systems) under varying pH .
- Computational modeling: Apply DFT (B3LYP/6-31G*) to map electron density distributions and frontier molecular orbitals .
Q. How can researchers assess the compound’s stability under physiological conditions for bioactivity studies?
- Forced degradation studies: Expose the compound to stressors (heat, light, pH 1–13) and track decomposition via LC-MS.
- Kinetic solubility assays: Use shake-flask methods with PBS or simulated gastric fluid to determine solubility limits .
- Metabolic stability: Incubate with liver microsomes (e.g., human CYP450 isoforms) to identify vulnerable functional groups .
Q. What strategies mitigate challenges in characterizing sulfur-containing derivatives (e.g., sulfoxide/sulfone byproducts)?
- Tandem MS/MS: Differentiate sulfoxide (m/z +16) and sulfone (m/z +32) adducts via fragmentation patterns .
- X-ray photoelectron spectroscopy (XPS): Resolve sulfur oxidation states (e.g., S 2p peaks at ~163–168 eV for thioether vs. 168–173 eV for sulfone) .
Methodological Notes
- Contradiction resolution: When spectral data conflict with computational predictions, cross-validate using multiple techniques (e.g., XRD for geometry, NMR for local symmetry) .
- Advanced tools: For process optimization, integrate AI-driven platforms (e.g., COMSOL Multiphysics) to simulate reaction kinetics and crystallization pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
